molecular formula C16H12FN3O2 B2606122 6-fluoro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide CAS No. 951958-26-2

6-fluoro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide

Cat. No.: B2606122
CAS No.: 951958-26-2
M. Wt: 297.289
InChI Key: UZKJYGYHYKXAEL-UHFFFAOYSA-N
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Description

6-fluoro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide is a synthetic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions.

    Introduction of the fluoro group: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Amidation: The final step involves the coupling of the quinoline derivative with pyridin-2-ylmethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-fluoro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinoline: Lacks the fluoro and pyridin-2-ylmethyl groups.

    6-fluoroquinoline: Lacks the hydroxyl and carboxamide groups.

    N-(pyridin-2-ylmethyl)quinoline-3-carboxamide: Lacks the fluoro and hydroxyl groups.

Uniqueness

6-fluoro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide is unique due to the presence of both the fluoro and hydroxyl groups, as well as the pyridin-2-ylmethyl carboxamide moiety. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

6-fluoro-4-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c17-10-4-5-14-12(7-10)15(21)13(9-19-14)16(22)20-8-11-3-1-2-6-18-11/h1-7,9H,8H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKJYGYHYKXAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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